Advanced Applications and Synthesis of N-(2-hydroxy-2-phenylethyl)-4-methylbenzenesulfonamide (CAS 35550-09-5): A Technical Guide for Precision Organic Synthesis
Advanced Applications and Synthesis of N-(2-hydroxy-2-phenylethyl)-4-methylbenzenesulfonamide (CAS 35550-09-5): A Technical Guide for Precision Organic Synthesis
Executive Summary
As a Senior Application Scientist in early-stage drug development and complex organic synthesis, I frequently design pathways that require highly specific, bifunctional building blocks. N-(2-hydroxy-2-phenylethyl)-4-methylbenzenesulfonamide (CAS 35550-09-5) is a premier chiral auxiliary and synthetic intermediate. Featuring both a secondary hydroxyl group and a tosyl-protected primary amine, this scaffold is uniquely primed for stereoselective transformations. This whitepaper deconstructs the physicochemical logic, mechanistic utility, and self-validating experimental protocols for deploying this compound, specifically focusing on its critical role in hypervalent iodine-mediated oxidative dearomatization cascades[1].
Physicochemical Profiling & Structural Logic
To design a robust reaction, one must first understand the thermodynamic and kinetic boundaries of the reagents. The structural duality of CAS 35550-09-5—combining a rigid phenyl ring with flexible, hydrogen-bonding heteroatoms—dictates its behavior in solution.
| Property | Value | Causality / Experimental Implication |
| CAS Number | 35550-09-5 | Unique identifier for procurement and regulatory tracking. |
| Chemical Formula | C15H17NO3S | Dictates stoichiometric calculations and mass balance. |
| Molecular Weight | 291.37 g/mol | Used for precise molarity preparations in anhydrous environments. |
| Hydrogen Bond Donors | 2 (-OH, -NHTs) | Facilitates directed transition states in asymmetric catalysis, anchoring catalysts via H-bonding. |
| Hydrogen Bond Acceptors | 3 (O, O, O) | Influences solubility; necessitates polar aprotic solvents (e.g., THF, DCM) for high-concentration reactions. |
| Tosyl Group (-Ts) | Electron-withdrawing | Lowers the pKa of the amine, allowing it to act as a controlled nucleophile under mildly basic conditions. |
Mechanistic Framework: Hypervalent Iodine-Mediated Dearomatization
The true synthetic value of CAS 35550-09-5 emerges when it is utilized as a precursor for generating masked ortho-benzoquinones (MOBs)[1]. When this scaffold is tethered to a phenol derivative, the hydroxyl or the tosylamide group acts as an internal nucleophile.
The Causality of the Cascade: Upon treatment with phenyliodine(III) diacetate (PIDA) in a fluorinated solvent like 2,2,2-trifluoroethanol (TFE), the phenol undergoes a 2-electron oxidation, breaking its aromaticity to form a highly electrophilic phenoxenium ion intermediate[2]. The pendant heteroatom (derived from the 35550-09-5 moiety) subsequently attacks this cation.
Why TFE? TFE is a highly polar yet weakly nucleophilic solvent. It stabilizes the transient phenoxenium cation through strong hydrogen bonding without outcompeting the internal nucleophile, thereby suppressing intermolecular side reactions and maximizing the yield of the spiro-cyclization[1].
Mechanistic pathway of hypervalent iodine-mediated oxidative spiro-cyclization.
Self-Validating Experimental Protocols
Trust in chemical synthesis requires protocols that inherently verify their own success. The following methodologies are designed with built-in analytical checkpoints.
Chemoselective Synthesis of CAS 35550-09-5
Objective: High-yield, chemoselective tosylation of the primary amine of 2-amino-1-phenylethanol without triggering O-tosylation.
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Preparation: Dissolve 10.0 mmol of 2-amino-1-phenylethanol in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Causality: Anhydrous conditions are mandatory. Trace water acts as a competing nucleophile, hydrolyzing the tosyl chloride into p-toluenesulfonic acid, which protonates the starting amine and halts the reaction.
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Base Addition: Add 12.0 mmol of triethylamine (Et3N) and cool the mixture to 0 °C using an ice bath.
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Causality: Cooling minimizes kinetic energy, selectively favoring the reaction of the more nucleophilic primary amine over the secondary hydroxyl group (strict chemoselectivity).
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Electrophile Addition: Slowly add a solution of 10.5 mmol of p-toluenesulfonyl chloride (TsCl) in 10 mL DCM dropwise over 30 minutes.
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Reaction Evolution: Allow the reaction to warm to room temperature and stir for 4 hours.
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Self-Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 1:1). The primary amine starting material (ninhydrin active) should disappear, replaced by a higher Rf UV-active spot.
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Quenching & Workup: Quench with 20 mL of saturated aqueous NaHCO3. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Purification: Recrystallize from ethanol/water to yield the pure white solid (CAS 35550-09-5).
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Self-Validation Checkpoint 2: 1H-NMR (CDCl3) must show a broad singlet (~2.5 ppm) exchangeable with D2O, confirming the unreacted free -OH group, alongside the characteristic AB doublet system of the tosyl aromatic protons.
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Workflow for the chemoselective N-tosylation to yield CAS 35550-09-5.
Application in Asymmetric Spiro-Cyclization
Objective: Utilizing the synthesized scaffold to generate a chiral spiro-compound[2].
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Oxidation Setup: Dissolve 1.0 mmol of the phenol-tethered CAS 35550-09-5 derivative in 10 mL of 2,2,2-trifluoroethanol (TFE). Cool the system strictly to -35 °C.
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Reagent Addition: Add 1.1 mmol of PIDA in one single portion.
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Causality: The low temperature is critical to control the highly exothermic oxidation step and to lock the conformation of the transition state, thereby ensuring high diastereoselectivity during the subsequent nucleophilic attack[1].
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Isolation: Stir for 1 hour, quench with aqueous Na2S2O3 to destroy excess hypervalent iodine oxidant, and extract with ethyl acetate. Purify the resulting masked ortho-benzoquinone via flash chromatography.
References
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Heterocycles Journal Archive Title: RESEARCH ON UNIQUE MASKED ortho-BENZOQUINONE, MONOHEMIAMINAL: SYNTHESIS AND REACTIONS Source: CLOCKSS Archive (Heterocycles, Vol. 97, No. 1, 2018) URL:[Link]
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National Institute of Informatics (NII) Title: Research on Asymmetric Oxidative Dearomatization (超原子価ヨウ素による 不斉酸化的脱芳香族化に関する研究) Source: NII Japan URL:[Link]
